Desmin-370

Description

Properties

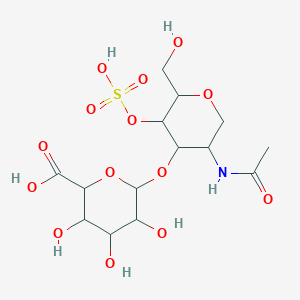

Molecular Formula |

C14H23NO14S |

|---|---|

Molecular Weight |

461.4 g/mol |

IUPAC Name |

6-[5-acetamido-2-(hydroxymethyl)-3-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C14H23NO14S/c1-4(17)15-5-3-26-6(2-16)11(29-30(23,24)25)10(5)27-14-9(20)7(18)8(19)12(28-14)13(21)22/h5-12,14,16,18-20H,2-3H2,1H3,(H,15,17)(H,21,22)(H,23,24,25) |

InChI Key |

SKSNIIQOYRJJKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1COC(C(C1OC2C(C(C(C(O2)C(=O)O)O)O)O)OS(=O)(=O)O)CO |

Origin of Product |

United States |

Molecular Biostructure and Self Assembly Dynamics of Desmin Filaments

Desmin Protein Domain Organization and Structural Conformational Insights

Desmin, like all intermediate filament proteins, exhibits a characteristic tripartite structure. wikipedia.orgpnas.orgnih.govnih.gov It is composed of a central alpha-helical rod domain flanked by non-alpha-helical N-terminal head and C-terminal tail domains. wikipedia.orgpnas.orgnih.govnih.gov The human Desmin protein consists of 470 amino acids with a molecular weight of approximately 53-53.5 kDa. wikipedia.orgproteogenix.sciencewikidoc.org

N-terminal Head, Central α-helical Rod, and C-terminal Tail Domains

The central rod domain is highly conserved among intermediate filament proteins and is crucial for the formation of the coiled-coil dimer, the elementary unit of the filament. pnas.orgnih.govnih.govnih.govannualreviews.orgjci.org This rod domain, approximately 308 amino acids long, maintains a seven-residue (heptad) repeat pattern. wikipedia.orgresearchgate.netnih.govnih.govjci.orgoup.com This pattern facilitates the twisting of two helices around each other to form a stable homopolymeric coiled-coil dimer. nih.govnih.govjci.org The rod domain is not continuous but is interrupted by short, non-helical linker regions (L1, L12, and L2), resulting in four distinct alpha-helical segments: 1A, 1B, 2A, and 2B. researchgate.netpnas.orgnih.govnih.govjci.orgoup.comresearchgate.net

The N-terminal head domain is a variable, non-alpha-helical region, typically around 84 amino acids in length, rich in arginine, serine, and aromatic residues. wikipedia.orgwikidoc.org It plays an important role in filament assembly and dimer-dimer interactions. wikipedia.orgwikidoc.orgmdpi.com Recent studies suggest that the N-terminal head domains can form labile cross-beta strands that promote self-association, facilitating assembly. pnas.org

The C-terminal tail domain is also a variable, non-alpha-helical region. wikipedia.orgwikidoc.org It is primarily involved in the integration of filaments and interactions with other proteins and organelles, contributing to the formation of the cytoplasmic intermediate filament network. wikipedia.orgwikidoc.orgnih.govmdpi.com The tail domain contains some beta-sheet structure, with the remainder being predominantly random. nih.gov

Conserved Regions and Discontinuities in Heptad Repeats (e.g., 2B segment)

Segments 1A and 2B of the rod domain contain regions that are highly conserved among intermediate filament proteins. nih.govoup.com A notable feature within the coiled-coil segment 2B is a conserved discontinuity in the heptad repeat pattern, known as a "stutter". pnas.orgnih.govnih.govjci.orgoup.com This stutter is equivalent to an insertion of four extra residues, typically located at the end of the eighth heptad of the 2B segment (positions 356-359 in human desmin). nih.govnih.govjci.orgoup.com This discontinuity is an obligatory and absolutely conserved feature across all intermediate filament proteins and is critical for filament growth. nih.govnih.govjci.orgoup.com The stutter causes the coiled coil to slightly unwind in its vicinity. jci.org The 2B segment has attracted significant attention as a large proportion of pathogenic desmin mutations are located in this region. researchgate.netpnas.orgnih.govjci.orgoup.comresearchgate.net

Hierarchical Assembly Pathways of Desmin Intermediate Filaments

The assembly of intermediate filaments, including desmin, is a hierarchical process that occurs spontaneously in physiological buffers without the need for cofactors. goettingen-research-online.deannualreviews.orglife-science-alliance.orgresearchgate.net This process involves a series of lateral and longitudinal associations of protein subunits. diva-portal.orgmdpi.comlife-science-alliance.org

Formation of Desmin Dimer and Tetramer Building Blocks

The initial step in desmin assembly is the formation of a coiled-coil dimer from two parallel desmin monomers in axial register, mediated by the central alpha-helical rod domain. nih.govnih.govnih.govjci.orgresearchgate.net These dimers then associate in an anti-parallel and half-staggered manner to form tetramers. annualreviews.orgresearchgate.netnih.govresearchgate.netmdpi.comnih.gov These tetrameric complexes are soluble in low ionic strength buffers. nih.govmdpi.comnih.govfau.debiorxiv.org

Kinetics and Structural States of Unit-Length Filament (ULF) Formation

Upon increasing the ionic strength, the soluble tetramers rapidly associate laterally to form unit-length filaments (ULFs). pnas.orglife-science-alliance.orgnih.govmdpi.comnih.govfau.debiorxiv.org This process is very rapid, occurring within one second. mdpi.combiorxiv.org ULFs are rod-like structures, approximately 60-65 nm in length, and contain the full cross-sectional composition of the mature filament, estimated to contain about eight tetramers or 32 monomers in cross-section. life-science-alliance.orgresearchgate.netresearchgate.netnih.govmdpi.comnih.gov Kinetic studies using techniques like stopped-flow light scattering have provided insights into the rapid lateral assembly of tetramers into ULFs, suggesting the involvement of intermediate states like octamers and 16-mers. nih.govbiorxiv.org

Mechanisms of Lateral Compaction and Longitudinal Elongation into Mature Filaments

Following the rapid formation of ULFs, the assembly process continues with the longitudinal annealing of these ULFs to form longer filaments. pnas.orgmdpi.comlife-science-alliance.orgnih.govmdpi.comfau.debiorxiv.orgnih.gov This elongation step is significantly slower than ULF formation. mdpi.combiorxiv.org Longitudinal annealing involves the end-to-end attachment of ULFs. mdpi.comlife-science-alliance.org Studies suggest that this longitudinal association involves interdigitation of ULFs, where the association of each ULF adds slightly less than its full length to the growing filament. researchgate.net

After longitudinal elongation, the filaments undergo a final maturation step characterized by radial compaction. pnas.orglife-science-alliance.orgnih.govmdpi.comfau.debiorxiv.orgnih.gov This process involves internal rearrangements within the filament structure, resulting in the mature, compact intermediate filament with a diameter of approximately 10-12 nm. life-science-alliance.orgnih.govmdpi.com This radial compaction contributes to the mechanical stability of the mature filament.

The hierarchical assembly pathway of desmin filaments can be summarized as follows:

| Assembly Stage | Building Block | Process | Resulting Structure | Characteristics |

| Initial Step | Monomer | Dimerization | Coiled-coil Dimer | Parallel, in-register |

| Second Step | Dimer | Lateral Association | Tetramer | Anti-parallel, half-staggered |

| Third Step | Tetramer | Rapid Lateral Association | Unit-Length Filament (ULF) | ~60-65 nm long, ~32 monomers in cross-section |

| Fourth Step | ULF | Longitudinal Annealing | Elongating Filament | End-to-end attachment of ULFs |

| Fifth Step | Elongating Filament | Radial Compaction | Mature Filament | ~10-12 nm diameter, compact structure |

Mutations in the desmin gene can interfere with these distinct stages of filament assembly, leading to compromised formation and aggregation, which are characteristic of desmin-related myopathies. pnas.orgnih.gov

Pathogenic Variants of Desmin and Associated Molecular Pathophysiology

Characterization of Disease-Causing Desmin Mutations (e.g., DesL370P)

Mutations in the DES gene lead to a wide spectrum of clinical phenotypes, including skeletal myopathies, various forms of cardiomyopathy (dilated, hypertrophic, restrictive, and arrhythmogenic), and cardiac conduction diseases. frontiersin.orgbiomedpress.org The severity and presentation of the disease can vary significantly, even among individuals with the same mutation, suggesting the influence of other genetic and environmental factors. frontiersin.orgfrontiersin.org

Disease-causing mutations are distributed across the entire DES gene, affecting the head, rod, and tail domains of the desmin protein. nih.govnih.gov However, a significant clustering of mutations is observed in the C-terminal half of the coil 2 domain, which is encoded by exon 6. nih.gov Mutations in this rod domain have been primarily associated with a skeletal muscle phenotype. nih.gov More recently, the N-terminal part of the 1A coil domain has also been identified as a mutational hotspot where variants frequently lead to filament assembly defects and cytoplasmic aggregation. nih.govnih.govresearchgate.net

Desminopathies exhibit several patterns of genetic inheritance:

Autosomal Dominant: This is the most common mode of inheritance. wikipedia.orgoup.com Affected individuals have one copy of the mutated DES gene. This pattern often results in a later onset and slower progression of the disease. wikipedia.org The mutant desmin protein often interferes with the function of the normal protein from the wild-type allele, a phenomenon known as a dominant-negative effect. nih.govfrontiersin.org

Autosomal Recessive: This form is less common and typically more severe, with an earlier onset. wikipedia.orgoup.com Individuals have two copies of the mutated gene. This inheritance pattern can lead to widespread muscle involvement, including cardiac and respiratory failure. wikipedia.org

De Novo: Many cases of desminopathy are sporadic, resulting from new mutations that occur in an individual without any family history of the disease. nih.govoup.com

The specific mutation, such as L370P, is an example of a pathogenic variant located in the alpha-helical rod domain. nih.gov The L370P mutation has been described in a family with an autosomal dominant inheritance pattern, where it caused distinct phenotypes with males experiencing sudden cardiac death and females showing a more slowly progressing distal myopathy. nih.gov

Interactive Data Table: Inheritance Patterns in Desminopathies

| Inheritance Pattern | Typical Onset | Severity | Gene Copies Affected | Common Features |

| Autosomal Dominant | Later adulthood | Slower progression | One | Skeletal myopathy, cardiomyopathy wikipedia.orgoup.com |

| Autosomal Recessive | Childhood/Early | More severe | Two | Affects skeletal, cardiac, and smooth muscle wikipedia.orgoup.com |

| De Novo (Sporadic) | Variable | Variable | One (new mutation) | Wide range of symptoms depending on the mutation nih.govoup.com |

Desmin mutations can be functionally classified based on their impact on the filament assembly process. This classification helps to understand the molecular mechanisms leading to disease. nih.gov

Assembly-Deficient (Aggregate-Prone) Mutants: The majority of studied desmin mutants fall into this category. nih.govnih.gov These mutated proteins are incapable of forming a proper filamentous network. nih.govresearchgate.net When expressed in cells, they fail to polymerize correctly and instead form dot-like or larger aggregates in the cytoplasm. researchgate.netnih.gov Research on mutations like A357P and L370P has shown their inability to form an intracellular filamentous network. Many of these mutants exert a dominant-negative effect, disrupting the assembly of co-expressed wild-type desmin. nih.govbiorxiv.org These mutations often occur in the highly conserved alpha-helical rod domain, which is critical for the proper alignment and assembly of desmin monomers into filaments. nih.govresearchgate.net

Assembly-Competent Mutants: Surprisingly, some disease-causing desmin variants appear to assemble into normal-looking intermediate filaments (IFs) in vitro and when transfected into cultured cells. nih.gov Despite their ability to form filaments, these mutants still lead to the characteristic desmin aggregation and pathology in patients' muscle tissue. nih.gov This suggests that the pathogenic mechanism for these mutants is more complex and may not be solely due to an intrinsic assembly defect. It is hypothesized that these mutations might create subtle structural alterations in the filaments, making them more susceptible to stress, impairing their interactions with other structural proteins, or affecting their integration into the complex cytoskeletal network of a functioning muscle cell. nih.govnih.gov

Studies have shown that mutations can interfere with filament assembly at distinct stages, including tetramer formation, unit-length filament (ULF) formation, and filament elongation. nih.gov For instance, mutations such as DesA360P can lead to the formation of highly viscous gels, indicative of aggregation at later stages of assembly. nih.gov

Interactive Data Table: Functional Classification of Desmin Mutants

| Functional Class | Assembly in vitro | Cellular Phenotype (Transfection) | Pathogenic Mechanism | Example Mutations |

| Assembly-Deficient | Defective; fails to form proper filaments | Dot-like cytoplasmic aggregates | Inability to polymerize; dominant-negative disruption of wild-type assembly | A357P, L370P, A120P, Y122D researchgate.netnih.gov |

| Assembly-Competent | Forms seemingly normal filaments | Forms a filamentous network | Subtle structural defects, impaired protein-protein interactions, increased susceptibility to stress | DesE245D, DesQ389P, DesD399Y nih.gov |

Mechanisms of Cytoskeletal Disruption in Desminopathies

The expression of mutant desmin proteins disrupts the highly organized cytoskeletal architecture of muscle cells, leading to cellular dysfunction, fragility, and eventual cell death. wikipedia.orgjci.org

The fundamental role of desmin is to form an extensive three-dimensional network that connects various cellular structures, including the contractile myofibrils at the Z-disc, mitochondria, the nucleus, and the sarcolemma. nih.govnih.gov This network is essential for maintaining the structural integrity of myofibrils, transmitting force, and organizing cellular organelles. nih.govnih.gov

Mutations, particularly those classified as assembly-deficient, lead to a failure in the formation of this network. nih.gov The mutant desmin proteins are unable to properly polymerize into stable 10-nanometer filaments. nih.gov In many cases, these mutant proteins act in a dominant-negative manner, co-aggregating with and disrupting the polymerization of the wild-type desmin produced from the normal allele. nih.govbiorxiv.org This results in a disorganized and fragmented desmin cytoskeleton. jci.orgjci.org The loss of this integrated network leads to misalignment of myofibrils, perturbation of Z-disc architecture, and a weakened connection between the contractile apparatus and other cellular components, ultimately compromising the muscle cell's ability to withstand mechanical stress. wikipedia.orgjci.org

A defining pathological feature of desminopathies is the presence of intracellular protein aggregates in skeletal and cardiac muscle. nih.govnih.gov These aggregates are typically found in the subsarcolemmal and intermyofibrillar regions of the muscle fiber. nih.gov They appear as granulofilamentous material on electron microscopy. nih.gov

These inclusions are not composed solely of mutant desmin. Misfolded desmin protein is thought to act as a seed, initiating the aggregation process. jci.org These initial aggregates then grow by sequestering other proteins. Immunohistochemical analysis of these aggregates reveals a complex and chimeric composition. nih.govnih.gov

The desmin-positive aggregates are known to contain a wide variety of other proteins that are "recruited" into the inclusions. This sequestration of essential proteins further contributes to cellular dysfunction. nih.govjci.org The composition of these chimeric aggregates often includes:

Other Cytoskeletal Proteins: Proteins that normally interact with or are part of the muscle cytoskeleton are commonly found, such as filamin C, myotilin, plectin, synemin, and dystrophin. nih.gov

Chaperone Proteins (Heat Shock Proteins): Small heat shock proteins like αB-crystallin (HSPB5) and Hsp27 (HSPB1) are prominent components of the aggregates. nih.gov αB-crystallin normally functions as a chaperone for desmin, preventing its aggregation under stress. nih.gov When mutated itself, it can cause a myopathy identical to desminopathy. nih.gov

Proteasome System Components: Proteins involved in the cell's protein degradation machinery, such as ubiquitin, are also found within the aggregates, suggesting a failed attempt by the cell to clear the misfolded proteins. nih.govjci.org

Other Ectopically Recruited Proteins: A variety of other proteins not typically associated with the desmin network have been identified in these inclusions, including Alzheimer-related proteins (e.g., β-APP) and cyclin-dependent kinases. nih.gov The proteomic analysis of these aggregates has revealed the presence of proteins like XIRP1 and XIRP2. nih.gov

This ectopic recruitment and co-aggregation deplete the available pool of functional proteins, disrupting multiple cellular pathways and exacerbating the pathogenic effects of the primary desmin mutation. nih.govjci.org

Formation and Composition of Intracellular Desmin-Positive Aggregates

Role of Mutant Desmin in Inducing Wild-Type Protein Aggregation (Dominant-Negative Effects)

Mutations in the desmin (DES) gene frequently lead to desminopathies that exhibit an autosomal dominant inheritance pattern. oup.com This genetic characteristic implies that a mutation in just one of the two DES gene copies is sufficient to cause disease. The primary mechanism underlying this phenomenon is a "dominant-negative" effect, where the mutant desmin protein not only loses its own function but also interferes with the function of the normal, wild-type desmin protein produced from the healthy gene. researchgate.netbiorxiv.org

The core of this dominant-negative action lies in the co-aggregation of mutant and wild-type desmin proteins. researchgate.net Desmin proteins must first assemble into dimers, which then form tetramers, and ultimately elongate into filaments that make up the crucial cytoskeletal network in muscle cells. nih.gov Pathogenic missense mutations, which result in a single amino acid change, can disrupt this delicate assembly process. oup.com

When mutant desmin is present, it can interact directly with wild-type desmin during the initial stages of filament assembly. oup.com This interaction is disruptive, leading to the formation of dysfunctional, aggregate-prone structures instead of stable, elongated filaments. biorxiv.orgnih.gov The mutant protein essentially acts as a poison, corrupting the assembly process and sequestering the functional wild-type protein into insoluble aggregates within the cell. researchgate.netresearchgate.net

This co-aggregation leads to the characteristic pathological feature of desminopathies: the presence of desmin-positive protein aggregates within muscle cells. nih.govresearchgate.net These aggregates disrupt the cellular architecture, impair mitochondrial function, and interfere with protein quality control mechanisms, ultimately leading to the muscle weakness and cardiac problems seen in these diseases. nih.govresearchgate.netnih.gov

The specific location of the mutation within the desmin protein can influence the severity and nature of the aggregation. Mutations in the highly conserved α-helical rod domain, particularly the 2B region, are common and often competent to assemble to a certain degree, yet they still result in pathological aggregation within muscle fibers. oup.com Other mutations, such as those in the head domain, can also dominantly inhibit filament assembly when co-expressed with wild-type desmin. nih.gov

Table 1: Research Findings on Dominant-Negative Effects of Specific Desmin Mutations This table is interactive. You can sort and filter the data.

Intermolecular Interactions and Functional Modulations of Desmin

Native Desmin Interacting Proteome and Cellular Network Associations

The native interactome of desmin is extensive, encompassing structural proteins, molecular chaperones, and signaling molecules. These interactions ensure the proper integration of the desmin cytoskeleton with other cellular components, from the sarcomere to the nucleus.

Homo- and Heteropolymerization with Type III Intermediate Filament Proteins (e.g., Vimentin, GFAP, Nestin)

Desmin belongs to the type III class of intermediate filament proteins, which are characterized by their ability to co-polymerize with other members of the same class. This property allows for the formation of heteropolymeric filaments, which can fine-tune the mechanical and dynamic properties of the intermediate filament network.

Vimentin: In embryonic and developing muscle cells, desmin is often co-expressed with vimentin. The two proteins can form heteropolymers, and this co-expression is downregulated as muscle cells mature. nih.gov This suggests a role for vimentin-desmin heteropolymers in the early stages of myogenesis.

GFAP (Glial Fibrillary Acidic Protein): While primarily found in glial cells, GFAP can co-polymerize with desmin in vitro. scielo.br Co-expression in the same cell is rare but has been observed in specific cell types like myofibroblasts, which exhibit cellular plasticity. scielo.br

Nestin: This large intermediate filament protein is expressed in developing muscle and at myotendinous and neuromuscular junctions in mature muscle. nih.gov Nestin does not form filaments on its own but requires a type III partner, such as desmin or vimentin, to be incorporated into the cytoskeleton. biorxiv.org Three-dimensional fluorescence imaging has shown an extensive overlap between nestin and desmin/vimentin in myoblasts and myotubes, indicating a very close interaction. semanticscholar.org

| Interacting Protein | Interaction Type | Functional Significance |

|---|---|---|

| Vimentin | Heteropolymerization | Important during early myogenesis; network properties are likely modulated by the ratio of desmin to vimentin. |

| GFAP | Heteropolymerization (in vitro) | Observed in specific cell types like myofibroblasts; may contribute to cellular plasticity. scielo.br |

| Nestin | Heteropolymerization | Requires a type III partner for filament incorporation; localized at key junctions in mature muscle. nih.govbiorxiv.org |

Interactions with Sarcomeric Z-Disc and Costamere-Associated Proteins (e.g., Plectin, αB-crystallin, Myotilin, Filamin C, ZASP, BAG3, Nebulette, Synemin)

A crucial role of the desmin network is to mechanically link the contractile apparatus (sarcomeres) to the sarcolemma and other organelles. This is achieved through direct and indirect interactions with proteins located at the Z-disc and costameres.

Plectin: This large cytolinker protein is essential for connecting desmin filaments to the Z-disc. mdpi.com Loss of plectin leads to a complete disconnection of desmin from the sarcomere. mdpi.com

αB-crystallin (CRYAB): This small heat shock protein acts as a molecular chaperone for desmin, preventing its aggregation and ensuring proper filament assembly. researchgate.net It is found associated with desmin at the Z-disc.

Myotilin: Mutations in myotilin can cause myofibrillar myopathies with desmin-positive aggregates. nih.gov While a direct interaction is implicated in maintaining Z-disc integrity, studies on myotilin mutations suggest that desmin aggregation can be a secondary effect. nih.gov

Filamin C: This actin-crosslinking protein is located at the Z-disc and interacts with numerous partners. mdpi.com Desminopathies are often associated with the aggregation of filamin C, highlighting a functional link. mdpi.comnih.gov

ZASP (Z-band Alternatively Spliced PDZ-motif protein): Like myotilin and filamin C, mutations in ZASP are a cause of myofibrillar myopathy where desmin aggregates are a key pathological feature. mdpi.com

BAG3 (BCL2-associated athanogene 3): This co-chaperone localizes to the Z-disc and is involved in protein quality control. nih.gov It colocalizes with desmin, and mutations in BAG3 lead to a severe myopathy with desmin accumulation. nih.govnih.gov

Nebulette: This actin-binding protein has been shown to have a high-affinity interaction with desmin filaments. researchgate.netoup.com A major interaction site is located on the desmin rod domain, suggesting a direct role in linking the desmin cytoskeleton to the thin filaments of the sarcomere. mdpi.comresearchgate.net

Synemin: Initially identified as a desmin-associated protein, synemin is an intermediate filament protein that forms heteropolymers with desmin. nih.gov It possesses binding sites for both desmin and the Z-disc protein α-actinin, as well as the costameric protein vinculin, positioning it as a key linker molecule. researchgate.netnih.gov

| Interacting Protein | Location | Functional Role |

|---|---|---|

| Plectin | Z-Disc | Anchors desmin filaments to the Z-disc. mdpi.com |

| αB-crystallin | Z-Disc/Cytoplasm | Chaperone for desmin, prevents aggregation. researchgate.net |

| Myotilin | Z-Disc | Maintains Z-disc integrity; mutations lead to desmin aggregation. nih.gov |

| Filamin C | Z-Disc | Actin-crosslinking and structural support; co-aggregates with mutant desmin. mdpi.commdpi.com |

| ZASP | Z-Disc | Structural component of the Z-disc; mutations cause desmin-related myopathy. mdpi.com |

| BAG3 | Z-Disc | Co-chaperone in protein quality control; colocalizes with desmin. nih.gov |

| Nebulette | Z-Disc | High-affinity binding to the desmin rod domain, linking to thin filaments. researchgate.netoup.com |

| Synemin | Z-Disc/Costameres | Forms heteropolymers with desmin; links desmin to α-actinin and vinculin. nih.govresearchgate.net |

Dynamic Interplay with Microtubule and Actin Cytoskeletal Systems (e.g., Detyrosinated Tubulin, Dynein)

The desmin network is not a static structure but engages in dynamic crosstalk with the other major cytoskeletal systems, the microtubules and actin microfilaments.

Dynein: The transport and dynamic rearrangement of intermediate filaments are thought to be dependent on microtubule-based motor proteins. semanticscholar.org Cytoplasmic dynein, a minus-end directed motor, is implicated in the transport of cellular cargos along microtubules and is a candidate for mediating the movement of desmin filaments within the cell. nih.govyoutube.com

Nuclear and Transcriptional Regulatory Interactions (e.g., MyoD, DNA, Nuclear Lamins)

Beyond its cytoplasmic scaffolding role, evidence suggests that desmin also participates in nucleo-cytoplasmic communication and may even have a role in gene regulation.

MyoD: Desmin expression is transactivated by myogenic regulatory factors, including MyoD. nih.gov Furthermore, it has been suggested that desmin can form a dimer with MyoD in the nucleus, establishing a potential self-regulatory feedback loop. scielo.br Inhibition of desmin expression has been shown to interfere with the normal expression of MyoD and myogenin, blocking myoblast fusion. nih.govsemanticscholar.org

DNA: Like other type III intermediate filaments, desmin has been shown to bind directly to DNA in vitro. scielo.brsemanticscholar.org This interaction suggests a potential, though not fully elucidated, role in the organization of chromatin or the regulation of gene expression.

Nuclear Lamins: The desmin network connects to the nuclear envelope, an interaction mediated by proteins of the LINC complex. nih.govresearchgate.net There is also evidence of a direct physical interaction between desmin and lamin B, suggesting a role in mechanically integrating the cytoskeleton with the nuclear lamina and potentially in mechanotransduction. mdpi.comnih.gov

Impact of Pathogenic Desmin Mutations on Interacting Protein Networks

Mutations in the desmin gene are the primary cause of desminopathy, a form of myofibrillar myopathy. These mutations disrupt the normal function of desmin by altering its assembly properties and its interactions with binding partners.

Alterations in Desmin-Protein Binding Affinities and Complex Formation

Pathogenic mutations can have diverse effects on desmin's ability to form filaments and interact with other proteins. These alterations are central to the molecular pathology of desminopathies.

Impaired Filament Assembly: Many mutations, particularly those in the highly conserved alpha-helical rod domain, interfere with the distinct steps of filament formation. nih.gov Some mutations prevent the proper association of dimers into tetramers, while others block the longitudinal annealing of unit-length filaments. oup.comnih.gov For example, mutations in the C-terminal part of the rod domain can destroy critical salt bridges necessary for filament elongation and compaction. pnas.org This leads to the formation of aberrant, non-functional aggregates instead of a filamentous network. researchgate.netnih.govmdpi.com

Altered Chaperone Interaction: The interaction with αB-crystallin is critical for desmin stability. Some desmin mutations have been shown to increase the binding of αB-crystallin, while others decrease it. researchgate.net The R120G mutation in αB-crystallin itself, which causes a desmin-related myopathy, results in an irregular structure and defective chaperone function, leading to desmin aggregation. nih.gov

Disrupted Linker Protein Binding: Mutations in desmin can compromise its interaction with essential linker proteins. For instance, specific mutations in the desmin rod domain prevent the proper incorporation of synemin into heteropolymeric filaments. researchgate.net Similarly, a mutation leading to limb girdle muscular dystrophy was found to cause a loss of desmin's interaction with lamin B. nih.gov

Dominant-Negative Effects: Since desmin forms polymers, a mutant protein can co-assemble with wild-type desmin and disrupt the entire filament network. This "dominant-negative" effect is a common mechanism in autosomal dominant desminopathies. oup.com The presence of mutant desmin can lead to the sequestration of other interacting proteins, such as plectin, filamin C, and ZASP, into the aggregates, causing a loss of function of these proteins as well. mdpi.comnih.gov

Sequestration of Interacting Partners into Aberrant Aggregates

Mutations in the desmin gene, such as the specific variant affecting the 370th amino acid position (Desmin-370), can lead to the formation of aberrant, insoluble protein aggregates within muscle cells. This is a characteristic feature of a class of muscle disorders known as desminopathies or myofibrillar myopathies (MFM). nih.govnih.gov These aggregates are not composed solely of the mutant desmin protein. Instead, they actively sequester a variety of other cellular proteins, trapping them within the aggregate structure and thereby preventing them from performing their normal functions. This sequestration is a key pathological mechanism, contributing to cellular dysfunction through a loss-of-function of the entrapped proteins. nih.govnih.gov

Proteomic analysis of aggregates from patients with desminopathies has provided a detailed inventory of the proteins that are sequestered. nih.govnih.gov These studies utilize techniques like laser microdissection to isolate the aggregates from muscle biopsy tissue, followed by mass spectrometry to identify the constituent proteins. nih.gov The results consistently show that while mutant desmin is a primary component, numerous other proteins are significantly enriched in these aggregates compared to the surrounding healthy parts of the muscle fiber. nih.govresearchgate.net

The sequestered proteins span various functional classes, including structural proteins, chaperones, and enzymes. The co-aggregation of these partners disrupts the cytoarchitecture and functional integrity of the muscle cell. researchgate.netresearchgate.net For example, the entrapment of other intermediate filament proteins and Z-disc components can compromise the mechanical stability and force transmission of the sarcomere. researchgate.net The specific composition of these aggregates can vary depending on the exact nature of the desmin mutation, indicating that different mutant forms of desmin may have slightly different interaction profiles and pathological consequences. researchgate.netnih.gov

Table 1: Proteins Identified as Sequestered in Desminopathy Aggregates

| Protein Class | Sequestered Proteins | Putative Function |

| Structural Proteins | Filamin-C, Xin, Xirp2, Myotilin, ZASP (LDB3) | Maintenance of Z-disc structure and sarcomere integrity |

| Chaperones/Heat Shock Proteins | αB-crystallin (CRYAB), HSP27, HspB8 | Protein folding, prevention of aggregation, stress response |

| Other Proteins | Synemin, CSRP3, PDLIM | Cytoskeletal cross-linking and signaling |

This table is based on proteomic studies of aggregates in desmin-related myopathies. researchgate.netresearchgate.net

Compensation Mechanisms Involving Chaperone Systems and Protein Quality Control

The accumulation of misfolded and aggregated proteins like this compound triggers a robust cellular stress response, activating the protein quality control (PQC) network. nih.gov This network is a sophisticated system of pathways designed to recognize, refold, or eliminate aberrant proteins to maintain cellular homeostasis. elsevierpure.com The primary players in this response are molecular chaperones and the major protein degradation systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. elsevierpure.commarquette.edu

Molecular chaperones, often called heat shock proteins (HSPs), are the first line of defense. elsevierpure.com They recognize and bind to exposed hydrophobic regions on misfolded proteins, preventing them from aggregating and attempting to refold them into their correct conformation. nih.gov In the context of desminopathies, the small heat shock protein αB-crystallin (CRYAB) is of particular importance due to its known association with desmin filaments. nih.gov Proteomic data confirms that αB-crystallin and other chaperones are highly abundant within the aggregates themselves, indicating an active but ultimately overwhelmed attempt by the chaperone machinery to manage the mutant desmin. researchgate.net

If refolding fails, the PQC system targets the terminally misfolded protein for degradation. The two main pathways for this are:

The Ubiquitin-Proteasome System (UPS): This system typically handles soluble, misfolded proteins. The protein is tagged with a chain of ubiquitin molecules, which marks it for destruction by the proteasome, a large protein complex that acts as a cellular recycling center. marquette.edu

The Autophagy-Lysosome Pathway: This pathway is generally responsible for degrading larger structures, including protein aggregates and entire organelles. elsevierpure.com A specific form of this pathway, known as chaperone-mediated autophagy (CMA), is responsible for the selective degradation of cytosolic proteins that contain a specific targeting motif (KFERQ-like). nih.govmdpi.commdpi.com This process involves the chaperone Hsc70 recognizing the substrate and delivering it to the lysosome via the LAMP-2A receptor for degradation. mdpi.commdpi.com Dysfunction in CMA has been linked to the accumulation of protein aggregates in other neurodegenerative diseases. nih.govresearchgate.net

In desminopathies, the massive and insoluble nature of the this compound aggregates suggests that they are resistant to clearance by the UPS and may also overwhelm the capacity of the autophagy system. nih.govmarquette.edu The cell spatially sequesters these persistent aggregates into specific locations, such as the juxtanuclear quality control compartment (JUNQ) or the insoluble protein deposit (IPOD), in an attempt to contain their potential toxicity. marquette.edu However, the continued accumulation indicates a failure of these compensatory PQC mechanisms to resolve the protein aggregation burden, leading to the progressive pathology seen in muscle tissue. nih.gov

Table 2: Key Components of the Protein Quality Control (PQC) System

| PQC Component | Key Proteins/Factors | Primary Role in Response to Misfolded Proteins |

| Molecular Chaperones | αB-crystallin, HSP70 family (Hsc70), HSP90 | Recognize and bind misfolded proteins for refolding or degradation. |

| Ubiquitin-Proteasome System (UPS) | Ubiquitin, E1/E2/E3 ligases, Proteasome | Degrades soluble, ubiquitinated misfolded proteins. |

| Chaperone-Mediated Autophagy (CMA) | Hsc70, LAMP-2A | Selectively degrades soluble proteins with KFERQ-like motifs. |

| Macroautophagy | Autophagosomes, Lysosomes | Degrades large protein aggregates and organelles. |

Cellular and Subcellular Pathophysiological Consequences of Desmin Dysfunction

Mitochondrial Homeostasis and Bioenergetic Dysregulation

The desmin cytoskeleton plays a significant role in the proper positioning of mitochondria within muscle cells, often linking them to myofibrils and other cellular structures. The expression of the aggregate-prone Desmin-L370P mutation disrupts this delicate architecture. Studies have demonstrated that this mutation affects the morphology of the mitochondrial network. In general, the absence or mutation of desmin leads to abnormal mitochondrial accumulation, proliferation, swelling, and degeneration of the mitochondrial matrix. While desmin itself can directly bind to mitochondria, primarily via its N-terminal domain, the aggregation caused by the L370P mutation is thought to interfere with these critical interactions, leading to a loss of network integrity.

Table 1: Impact of Desmin-L370P Mutation on Mitochondrial Morphology

| Parameter | Observation in Desmin-L370P Mutant Cells |

| Network Morphology | Altered and disrupted network structure |

| Mitochondrial Positioning | Mis-localization due to cytoskeletal disorganization |

| Mitochondrial Integrity | Compromised, with potential for swelling and matrix degeneration |

This table summarizes the observed effects of the Desmin-L370P mutation on the physical characteristics and organization of the mitochondrial network.

Mitochondria are central to cellular calcium homeostasis, sequestering calcium from the sarcoplasmic reticulum to regulate muscle contraction and metabolic processes. The capacity of mitochondria to uptake calcium is dependent on the conformational state of the desmin protein. Aggregate-prone mutations like Desmin-L370P have been shown to impair mitochondrial calcium uptake.

In studies using electrical stimulation of myotubes, the Desmin-L370P mutation resulted in a "transitional peak" of mitochondrial calcium uptake, indicating a less severe reduction compared to other aggregate-prone mutations such as L345P and A357P. Nevertheless, this impairment suggests that the aggregation of Desmin-L370P disrupts the close proximity between mitochondria and calcium release microdomains.

Furthermore, the Desmin-L370P mutation suppresses key parameters of mitochondrial respiration. This includes a reduction in the maximal rate of oxygen consumption and the spare respiratory capacity, which is the cell's ability to respond to an increase in energy demand. This bioenergetic dysregulation indicates that the mutation not only affects mitochondrial structure but also profoundly compromises their primary function of ATP production.

Table 2: Bioenergetic Parameters Affected by Desmin-L370P

| Parameter | Effect of Desmin-L370P Mutation | Reference |

| Mitochondrial Calcium Uptake | Impaired, showing a transitional peak response | |

| Mitochondrial Respiration | Suppressed | |

| Oxygen Consumption Rate | Reduced maximal rate | |

| Spare Respiratory Capacity | Diminished |

This interactive table outlines the functional bioenergetic deficits observed in cells expressing the Desmin-L370P mutation.

A significant consequence of mitochondrial dysfunction induced by the Desmin-L370P mutation is the enhanced release of mitochondrial DNA (mtDNA) into the cytoplasm. Under normal conditions, mtDNA resides exclusively within the mitochondria. When mitochondria are damaged, mtDNA can be released and act as a potent danger-associated molecular pattern (DAMP), triggering innate immune responses.

The release of mtDNA can activate various pattern recognition receptors, such as Toll-like receptor 9 (TLR9) and the cGAS-STING pathway. This activation leads to the production of pro-inflammatory cytokines and type I interferons, initiating an inflammatory cascade that can contribute to cellular damage and pathology in desminopathies.

Autophagy Flux Perturbations in Desmin-Mutant Cells

Autophagy is a critical cellular process for degrading and recycling damaged organelles and protein aggregates. Desmin filaments act as a transport network for autophagosome maturation and their fusion with lysosomes. The Desmin-L370P mutation has a specific and severe impact on the autophagy flux, contributing to the accumulation of protein aggregates that characterize desminopathies.

Chaperone-assisted selective autophagy (CASA) is a specialized autophagy pathway responsible for the degradation of mechanically damaged cytoskeleton proteins, and it is essential for maintaining protein homeostasis (proteostasis) in muscle cells. The CASA complex recognizes, ubiquitinates, and targets dysfunctional proteins for autophagic degradation.

Desmin is a key component of the Z-disk, an area that integrates autophagic pathways. The structural disturbances caused by the Desmin-L370P mutation negatively affect the CASA pathway. Studies have shown that suppressing the CASA pathway, for instance by knocking down the co-chaperone BAG3, promotes the formation of desmin aggregates, indicating a direct link between a functional CASA system and the clearance of mutant desmin.

The Desmin-L370P mutation has been shown to have a predominant impact on the maturation of autophagosomes. Research indicates that in cells expressing Desmin-L370P, the process of autophagosome maturation is impaired, specifically due to a delay in their formation. This disruption of the autophagic machinery hampers the cell's ability to clear the toxic protein aggregates.

The mutation-specific effects on autophagy flux are severe in aggregate-prone variants like Desmin-L370P. This impairment in the fusion of autophagosomes with lysosomes and subsequent degradation contributes significantly to the cellular pathology observed in desmin-related diseases.

Compromised Myofibrillar Integrity and Mechanotransduction

Desmin filaments form a critical scaffold that envelops the myofibrils at the level of the Z-disks, linking them to each other and to other cellular structures like the sarcolemma, nucleus, and mitochondria. jci.org This network is essential for the proper alignment of myofibrils and for the efficient transmission of forces generated by muscle contraction.

One of the most prominent pathological hallmarks of desminopathies is the disorganization of the sarcomeric Z-disks and the subsequent misalignment of myofibrils. nih.govwikipedia.org The Z-disk is a complex protein structure that anchors the thin actin filaments and serves as a critical node for force transmission. Desmin filaments encircle the Z-disks, ensuring their proper registration between adjacent myofibrils.

In the presence of dysfunctional desmin, this crucial link is compromised. nih.gov Mutant desmin proteins can fail to assemble into a proper filamentous network and instead form intracellular aggregates. nih.govwikipedia.org These aggregates, often containing other proteins like αB-crystallin, myotilin, and filamin C, disrupt the normal cellular architecture. jci.org The absence of a functional desmin network leads to the lateral misalignment of Z-disks, causing the highly organized, striated appearance of muscle fibers to become disordered. nih.govnih.gov Electron microscopy of affected muscle tissue frequently reveals Z-disk streaming and the accumulation of granulofilamentous material. nih.gov

| Pathological Feature | Description | Associated Proteins | References |

| Z-Disk Disorganization | Loss of the normal, sharp appearance of the Z-disk, often appearing widened, smeared, or "streamed." | Desmin, αB-crystallin, Myotilin, Filamin C, ZASP | jci.orgnih.gov |

| Myofibril Misalignment | Loss of the parallel, in-register arrangement of myofibrils, leading to a disrupted striated pattern. | Desmin | nih.govnih.gov |

| Protein Aggregates | Formation of intracellular inclusions containing mutant desmin and other associated proteins. | Desmin, αB-crystallin, Plectin, Synemin | nih.govnih.gov |

The desmin network plays a vital role in mechanotransduction, the process by which mechanical forces are transmitted and converted into biochemical signals. By connecting the contractile apparatus to the sarcolemma and the extracellular matrix, desmin ensures that the force generated by the sarcomeres is efficiently transmitted throughout the muscle fiber and ultimately to the tendons. nih.govnih.gov

Desmin deficiency or dysfunction leads to a significant impairment in force transmission. nih.govlu.se Studies on desmin-null mice have demonstrated that while the initial sarcomeric organization can be normal, the muscles are mechanically fragile and prone to degeneration upon repeated contractions. nih.gov This mechanical fragility is a direct consequence of the weakened cytoskeletal infrastructure. The lack of a robust desmin network means that forces are not distributed evenly, leading to stress concentrations and damage to myofibrils. researchgate.net

Furthermore, the mechanical properties of the muscle cells themselves are altered. The desmin intermediate filament network contributes to the passive stiffness and viscoelasticity of muscle fibers. In its absence, cells are less able to resist mechanical stress, which can contribute to the progressive muscle damage seen in desminopathies. nih.gov

| Parameter | Effect of Desmin Dysfunction | Mechanism | References |

| Active Force Transmission | Reduced and inefficient. | Disruption of the mechanical linkage between myofibrils and the sarcolemma. | nih.govlu.se |

| Cellular Mechanical Stability | Decreased, leading to increased fragility. | Loss of the load-bearing and stress-dissipating function of the desmin network. | nih.govnih.gov |

| Sarcomere Misalignment under Stress | Increased during both passive stretch and active contraction. | Lack of mechanical tethering between adjacent myofibrils. | nih.gov |

Nuclear Membrane Integrity and Intracellular Mechanical Force Transmission

The desmin cytoskeleton extends throughout the cell, forming a continuous link between the sarcolemma and the nucleus. nih.gov This connection is mediated by the linker of nucleoskeleton and cytoskeleton (LINC) complex, which couples the cytoskeleton to the nuclear lamina. upenn.educore.ac.uk This mechanical coupling is crucial for maintaining nuclear shape and position, as well as for transmitting mechanical signals from the cell surface to the nucleus, potentially influencing gene expression. nih.govnih.gov

In the context of desmin dysfunction, the integrity of this nucleo-cytoskeletal connection is compromised. The depletion of desmin can lead to alterations in nuclear morphology, including nuclear collapse and infolding of the nuclear membrane. upenn.edu This can result in DNA damage and broad transcriptional changes. upenn.educore.ac.uk The impaired force transmission between the cytoskeleton and the nucleus can disrupt mechanosensitive signaling pathways that are important for cellular homeostasis and adaptation. nih.gov In some cases of desminopathy, a loss of interaction between desmin and nuclear envelope proteins like lamin B has been observed, further highlighting the importance of this connection. nih.gov

Cellular Response to Stress and Adaptive Mechanisms

Muscle cells are constantly subjected to mechanical and metabolic stress. A functional desmin network is critical for the cell's ability to withstand these stresses and to mount an appropriate adaptive response. nih.govnih.gov The accumulation of misfolded and aggregated desmin protein in desminopathies triggers a cellular stress response. nih.govresearchgate.net

This response often involves the upregulation of heat shock proteins, such as αB-crystallin, which act as molecular chaperones to prevent protein aggregation. jci.org However, in many desminopathies, this protective mechanism is overwhelmed, leading to the formation of protein aggregates that are resistant to degradation. nih.gov The accumulation of these aggregates can lead to "proteotoxic stress," which can impair cellular function and ultimately lead to cell death. researchgate.net

Furthermore, the absence of a functional desmin network impairs the adaptive remodeling of muscle in response to mechanical loading. nih.gov While muscle growth can still occur in the absence of desmin, the improvement in force generation is blunted. nih.govfrontiersin.org This suggests that desmin is required for the proper functional adaptation of skeletal muscle to resistance training-like stimuli. The impaired stress response and adaptive capacity contribute to the progressive nature of muscle weakness and degeneration in desminopathies. Studies have also explored the role of various external stressors, such as thermal, redox, and mechanical stress, in exacerbating desmin aggregation in cellular models of the disease. nih.govscienceopen.com

| Stress Type | Cellular Consequence of Desmin Dysfunction | Key Molecules Involved | References |

| Proteotoxic Stress | Accumulation of misfolded desmin and other proteins in aggregates. | Desmin, αB-crystallin, Ubiquitin, p62 | nih.govresearchgate.net |

| Mechanical Stress | Increased cellular fragility and damage upon contraction. | Desmin | nih.govnih.gov |

| Oxidative Stress | Potential exacerbation of protein aggregation. | Reactive Oxygen Species | nih.govscienceopen.com |

| Impaired Adaptive Remodeling | Blunted increase in force production in response to mechanical overload. | Desmin, Pax7 | nih.govfrontiersin.org |

Advanced Methodological Approaches in Desmin Research

In Vitro Reconstitution and Biophysical Characterization of Desmin Assembly

To understand the fundamental principles of how desmin monomers assemble into complex filament networks, researchers utilize purified protein in controlled, cell-free environments. These biophysical techniques provide quantitative data on the kinetics and structural characteristics of filament formation.

Analytical ultracentrifugation is a premier method for studying the interactions of macromolecules, such as desmin, in solution under physiological conditions. nih.gov This technique involves subjecting a sample to strong centrifugal forces and monitoring the sedimentation of the molecules over time. By analyzing sedimentation velocity and equilibrium, researchers can determine the size, shape, and association states of desmin subunits at various stages of assembly. This provides critical data on the kinetics of polymerization, including the rates of nucleation and elongation.

Viscometry complements these findings by measuring changes in the viscosity of a solution as desmin filaments form. The elongation of desmin monomers into long polymers causes a significant increase in the solution's viscosity. By tracking this change over time, the kinetics of filament assembly can be precisely monitored, offering insights into how different conditions or mutations may alter the speed and efficiency of network formation.

| Technique | Principle | Application in Desmin Research | Key Insights |

|---|---|---|---|

| Analytical Ultracentrifugation | Measures the rate and equilibrium of molecule sedimentation under centrifugal force. | Characterizing the association states (dimers, tetramers, unit-length filaments) of desmin during assembly. | Provides quantitative data on the size, shape, and stoichiometry of assembly intermediates. |

| Viscometry | Measures the resistance of a fluid to flow. | Monitoring the increase in solution viscosity as desmin monomers polymerize into long filaments. | Offers a real-time kinetic profile of the overall filament elongation process. |

Electron microscopy is an indispensable tool for visualizing the ultrastructure of desmin filaments. researchgate.net In this method, purified desmin is allowed to assemble on a grid, which is then negatively stained with a heavy metal salt (e.g., uranyl acetate) and viewed under an electron beam. This process reveals the morphology of the assembled structures, showing that desmin typically forms long, smooth filaments with a diameter of approximately 10-18 nm. researchgate.netnih.gov

By collecting images at different time points after initiating the assembly process (time-lapse analysis), researchers can directly observe the progression from smaller intermediates to fully elongated filaments. This approach provides invaluable structural information on how filaments grow, anneal, and interact, and how these processes are disrupted by specific mutations.

Genetically Engineered Animal Models for In Vivo Pathogenesis Studies

Genetically engineered animal models, particularly mice, have become indispensable tools for investigating the complex pathogenesis of desmin-related myopathies (DRMs) in a living organism. These models allow researchers to dissect the molecular consequences of desmin deficiency or the expression of mutant desmin protein, providing insights that are not attainable through in vitro studies alone.

Desmin-Knockout Mouse Models

Desmin-knockout (Des-/-) mice, which completely lack the desmin protein, have been instrumental in elucidating the fundamental roles of the desmin intermediate filament network. These models closely mirror the pathology of severe, early-onset human desminopathies caused by a total loss of desmin protein. frontiersin.org

Key Research Findings from Desmin-Knockout (Des-/-) Mice:

Structural and Functional Deficits: Des-/- mice exhibit significant structural and functional abnormalities in cardiac, skeletal, and smooth muscles. A primary finding is the loss of lateral alignment of myofibrils, leading to impaired muscle architecture. nih.govphysiology.org Functionally, this results in reduced isometric stress generation in skeletal muscle. physiology.org

Cardiomyopathy: The heart is severely affected, with desmin deficiency leading to a progressive cardiomyopathy characterized by myocyte hypertrophy, fibrosis, and mitochondrial abnormalities. nih.govnih.gov These changes often result in compromised cardiac function, including ventricular dilation and altered systolic function. nih.gov

Mitochondrial Defects: A consistent finding in Des-/- mice is the presence of mitochondrial pathology. This includes abnormal mitochondrial distribution, with clustering and swelling, and ultrastructural defects such as coarsened cristae. nih.govnih.gov These structural changes are associated with impaired respiratory function.

Neuromuscular Junction (NMJ) Abnormalities: The absence of desmin impacts the integrity of the neuromuscular junction. Studies have shown that Des-/- mice display fragmentation of NMJs, particularly in oxidative muscles like the soleus. frontiersin.orgnih.gov This is accompanied by altered electrophysiological properties, highlighting desmin's role in maintaining the structure of the postsynaptic apparatus. frontiersin.orgnih.gov

Metabolic Dysregulation: Comprehensive metabolic phenotyping of Des-/- mouse hearts has revealed profound metabolic dysfunction. This includes impaired fatty acid and amino acid metabolism, coupled with a compensatory increase in glucose utilization. nih.gov

Table 1: Phenotypic Characteristics of Desmin-Knockout (Des-/-) Mouse Models

| Feature | Observation in Des-/- Mice | Reference |

| Muscle Architecture | Loss of myofibril alignment, Z-disk irregularities, misaligned myofibrils. | nih.govnih.gov |

| Cardiac Phenotype | Progressive cardiomyopathy, myocyte hypertrophy, fibrosis, ventricular dilation. | nih.govnih.gov |

| Mitochondrial Pathology | Abnormal distribution, clustering, swelling, ultrastructural defects, impaired respiration. | nih.gov |

| NMJ Integrity | Fragmentation of postsynaptic apparatus, particularly in oxidative muscles. | frontiersin.orgnih.gov |

| Muscle Function | Reduced isometric stress production. | physiology.org |

| Metabolic Profile | Impaired fatty acid and amino acid metabolism; increased glucose utilization in the heart. | nih.gov |

Transgenic Mouse Models Expressing Mutant Desmin

While knockout models are crucial for understanding protein loss-of-function, transgenic models that express specific, disease-causing mutant forms of desmin are vital for studying the "toxic gain-of-function" mechanisms believed to underlie many human desminopathies. In these diseases, the mutant desmin protein not only fails to function correctly but also interferes with the assembly of the remaining wild-type desmin, leading to the formation of protein aggregates.

Researchers create these models by introducing a gene encoding a mutant human or mouse desmin into the mouse genome. This allows for the study of specific mutations identified in patients, providing a direct link between a particular genotype and its resulting pathological phenotype.

Key Research Findings from Mutant Desmin Transgenic Mice:

Recapitulation of Human Disease: Transgenic mice expressing desmin mutations, such as a seven-amino-acid deletion (D7-des) linked to human DRM, successfully replicate the key pathological hallmarks of the human disease. nih.gov This includes the formation of characteristic intrasarcoplasmic, desmin-positive protein aggregates.

Filament Disruption: The expression of mutant desmin leads to significant disruption of the endogenous desmin filament network. This disruption compromises the structural integrity of the cytoskeleton. nih.gov

Myofibrillar Disarray: A direct consequence of the disrupted desmin network is the disorganization of myofibrils, which are normally held in precise alignment by desmin filaments. This contributes to the muscle weakness seen in these models. nih.gov

Protein Aggregation: A central feature of these models is the accumulation of mutant desmin into aggregates. These aggregates are thought to be cytotoxic and contribute to cellular dysfunction by sequestering other essential proteins and disrupting cellular processes. nih.govnih.gov

Cardiac-Specific Phenotypes: By using cardiac-specific promoters, researchers can create models where the mutant desmin is expressed only in the heart. These models have been crucial in demonstrating that a specific desmin mutation is sufficient to cause cardiomyopathy, characterized by cardiac hypertrophy and compromised function. nih.gov

Table 2: Examples of Transgenic Mouse Models with Mutant Desmin

| Model | Desmin Mutation | Key Phenotype | Reference |

| D7-des | 7-amino acid deletion (R173-E179) | Cardiac-specific expression causes desmin-positive aggregates, myofibril disarray, and cardiac hypertrophy, mimicking human desmin-related cardiomyopathy. | nih.gov |

| R349P | Arginine to Proline substitution at position 349 | Homozygous knock-in mice show fragmented neuromuscular junctions and increased surface area, confirming desmin's role in NMJ integrity. | biorxiv.org |

| R405W | Arginine to Tryptophan substitution at position 405 | Knock-in mice exhibit classic features of myofibrillar myopathy, including desmin-positive aggregates, mitochondrial alterations, and degenerative changes in the myofibrillar apparatus. | nih.gov |

High-Resolution Imaging Techniques for Subcellular Analysis

Immunocytochemistry and Confocal Laser Scanning Microscopy

Immunocytochemistry is a powerful technique that uses antibodies to specifically label proteins of interest within a cell. When combined with confocal laser scanning microscopy, which provides high-resolution optical images while eliminating out-of-focus light, it allows for the precise three-dimensional localization of proteins like desmin.

In desmin research, this technique is mandatory for identifying the pathological protein aggregates that are a hallmark of desminopathies. researchgate.net Antibodies specific to desmin are used to stain muscle biopsy sections. In healthy muscle, this reveals a regular, grid-like pattern as desmin is localized to the Z-disks of the sarcomeres. In diseased muscle, immunocytochemistry highlights the abnormal accumulation of desmin in large, irregular aggregates within the sarcoplasm and in the subsarcolemmal regions. researchgate.netneurology.org

Furthermore, this method can be used to determine which other proteins are co-localized within these aggregates. Studies have shown that these aggregates are not pure desmin but are also immunoreactive for a wide variety of other proteins, including αB-crystallin, myotilin, and ubiquitin, providing clues about the cellular pathways affected by the disease. researchgate.net

Electron Microscopy for Ultrastructural Pathologies

While confocal microscopy is excellent for protein localization, electron microscopy (EM) provides unparalleled resolution to visualize the fine ultrastructural details of the cell. In desmin research, EM is the gold standard for identifying the characteristic pathological features of myofibrillar myopathies.

The classical ultrastructural hallmark of desminopathies revealed by EM is the presence of granulofilamentous material. nih.govresearchgate.net This material appears as electron-dense, non-membrane-bound accumulations of disorganized filaments and granular debris, often located in the intermyofibrillar space and subsarcolemmal regions.

EM analysis also reveals other profound ultrastructural pathologies, including:

Myofibrillar Destruction: Foci of myofibrillar breakdown, with disorganized and dissolving myofilaments. nih.gov

Z-disk Abnormalities: Streaming, smearing, and duplication of Z-disk material are common findings, reflecting the disruption of sarcomeric structure. nih.gov

Mitochondrial Changes: EM can visualize the abnormal accumulation or depletion of mitochondria, as well as structural defects like disorganized cristae. nih.gov

Cytoplasmic Bodies: The presence of dense, filamentous bodies composed of compacted and degraded myofibrillar elements. nih.gov

These detailed ultrastructural findings provided by EM are crucial for both diagnosing desminopathies and understanding the cellular mechanisms of degeneration.

Molecular and Omics-Based Approaches

To move beyond cellular structures and understand the systemic molecular changes in desminopathies, researchers are increasingly turning to "omics" technologies. These approaches allow for the large-scale, simultaneous analysis of entire sets of biological molecules, such as genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Genomics and Transcriptomics: Genomic studies, primarily through next-generation sequencing, are essential for identifying the specific mutations in the DES gene that cause desminopathy. mdpi.com Transcriptomic analysis, often using RNA sequencing (RNAseq), investigates the expression levels of all genes in a tissue sample. In a patient with a specific DES variant (c.734A>G), RNAseq of a muscle biopsy provided direct evidence of a splicing defect, showing that the mutation led to the skipping of an entire exon in the messenger RNA. youtube.com In a knock-in mouse model with the R405W desmin mutation, RNA sequencing of muscle tissue identified 59 upregulated and 2 downregulated messenger RNAs, pointing to specific pathways affected by the mutant protein. nih.gov

Proteomics: Proteomics uses techniques like mass spectrometry to identify and quantify the entire complement of proteins in a cell or tissue. This approach provides a direct view of the molecular machinery at work. A proteomic study of cardiac tissue from desmin-knockout mice revealed significantly reduced expression of proteins involved in crucial metabolic pathways, including the electron transport chain, oxidative phosphorylation, and fatty acid metabolism. nih.gov Another proteomic analysis of muscle from human patients with desminopathy identified 436 differentially abundant proteins compared to controls, with significant suppression of proteins involved in mitochondrial ATP production and muscle contraction. mdpi.com

Metabolomics: Metabolomics is the study of small molecules, or metabolites, within a biological sample. It provides a functional readout of the cellular metabolic state. mdpi.comikem.cz In the context of desmin research, metabolomic analyses have supported the findings from proteomic studies. For instance, increased blood concentrations of acylcarnitines and amino acids were found in homozygous R405W desmin knock-in mice, indicating disturbed energy metabolism. nih.gov These findings, combined with proteomic data showing reduced mitochondrial proteins, solidify the concept that desminopathy leads to a secondary mitochondrial dysfunction with severely impaired energy production. nih.gov

Table 3: Application of Omics Technologies in Desmin Research

| Omics Approach | Technology Example | Key Findings in Desmin Research | Reference(s) |

| Transcriptomics | RNA Sequencing (RNAseq) | Identified aberrant splicing of the DES gene in a patient; revealed dysregulated mRNAs in a mutant desmin mouse model. | nih.govyoutube.com |

| Proteomics | Mass Spectrometry | Quantified downregulation of mitochondrial and metabolic proteins in Des-/- mice; identified hundreds of differentially abundant proteins in patient muscle tissue. | nih.govmdpi.com |

| Metabolomics | Blood analysis | Detected increased acylcarnitines and amino acids in a mutant desmin mouse model, indicating metabolic stress. | nih.gov |

These integrated omics approaches are powerful because they provide a multi-layered view of the disease process. By combining data on which genes are expressed, which proteins are present, and which metabolic pathways are active, researchers can build a more comprehensive model of how a single mutation in the desmin gene leads to the complex, multi-systemic pathology observed in patients. mdpi.com

Western Blotting for Protein Expression and Aggregation Analysis

Western blotting is an indispensable technique in desmin research for quantifying protein expression and characterizing its aggregation state, which is a hallmark of desmin-related myopathies (DRM) and cardiomyopathies. This method allows for the separation of proteins by molecular weight, enabling the detection of desmin monomers, post-translationally modified forms, degradation products, and high-molecular-weight aggregates.

In studies of heart failure, Western blot analysis has been used to assess the presence of desmin in various protein complexes. nih.gov Analysis of myofilament-enriched fractions from failing hearts has identified distinct desmin-positive bands corresponding to its monomeric (~53-55 kDa) and various oligomeric forms (~200 kDa and ~600 kDa). nih.gov Densitometric analysis of these blots revealed a significant increase in all desmin forms in diseased tissue compared to controls, indicating a shift towards aggregation. nih.gov Furthermore, specialized Western blotting techniques, such as those following Blue Native Polyacrylamide Gel Electrophoresis (BN-PAGE), are used to resolve high-molecular-weight protein complexes and confirm the presence of desmin-positive amyloid oligomers. nih.gov

Researchers also utilize Western blotting to differentiate between soluble and insoluble protein fractions. In many desminopathies, the majority of desmin is found in the insoluble fraction, reflecting the accumulation of aggregates. researchgate.net This technique can also identify smaller desmin fragments, suggesting increased protein degradation in certain pathological states. nih.govresearchgate.net For instance, the use of large gels for better separation has confirmed increased desmin fragmentation in animal models of heart failure. nih.gov The method is also crucial for validating the expression of mutant desmin in cellular models, confirming that observed aggregates are not due to unintended protein degradation. ahajournals.org

| Technique | Application in Desmin Research | Key Findings | Source(s) |

| 1D SDS-PAGE Western Blot | Quantification of total desmin expression and detection of degradation fragments. | Increased desmin levels and fragmentation observed in hypertrophic cardiomyopathy and heart failure models. | nih.govresearchgate.net |

| Blue Native PAGE (BN-PAGE) Western Blot | Analysis of high-molecular-weight desmin complexes and oligomers. | Detection of monomeric (~55 kDa), and oligomeric (~200 kDa, ~600 kDa) desmin forms, which are increased in heart failure. | nih.gov |

| Cell Fractionation Western Blot | Separation and analysis of soluble vs. insoluble desmin. | Mutant and pathologically modified desmin is often found predominantly in the insoluble pellet fraction, indicating aggregation. | researchgate.networktribe.com |

| Phos-Tag™ SDS-PAGE Western Blot | Detection of phosphorylated desmin species. | Identifies shifts in desmin phosphorylation states associated with cardiac disease. | researchgate.net |

RNA Sequencing for Transcriptomic Profiling and Gene Expression Changes

RNA sequencing (RNA-seq) has emerged as a powerful tool for obtaining a comprehensive understanding of the transcriptomic landscape in tissues affected by desmin-related diseases. While mutations in the desmin gene (DES) are a direct cause of desminopathies, RNA-seq allows researchers to investigate the broader downstream consequences on global gene expression, identify affected cellular pathways, and uncover potential new biomarkers and therapeutic targets. nih.gov

In the context of cardiomyopathies frequently associated with DES mutations—such as dilated (DCM), hypertrophic (HCM), and restrictive (RCM) cardiomyopathy—RNA-seq of cardiac tissue reveals widespread changes in gene expression. mdpi.comnih.govdicardiology.com Meta-analyses of cardiac RNA-seq datasets from DCM patients have successfully identified a core set of differentially expressed genes, including those involved in muscle contraction, calcium handling, and extracellular matrix remodeling. mdpi.com Although these studies may not focus exclusively on desmin, they provide critical insight into the cellular environment in which desmin dysfunction occurs.

Single-cell RNA sequencing (scRNA-seq) offers even greater resolution by profiling gene expression in individual cells within the complex cardiac tissue. dicardiology.com This has been instrumental in dissecting the specific contributions of cardiomyocytes, fibroblasts, and other cell types to the disease phenotype in conditions like HCM. dicardiology.com Furthermore, RNA-seq analysis of skeletal muscle from patients with myofibrillar myopathies can reveal defects in splicing or altered expression of genes involved in protein quality control, mitochondrial function, and cytoskeletal organization, providing a more complete picture of the pathology triggered by the primary desmin defect. nih.gov

Computational and Theoretical Modeling for Desmin Dynamics and Function

Simulation of Desmin-Mediated Intersarcomere Dynamics and Mechanical Roles

The desmin intermediate filament network plays a fundamental mechanical role in muscle cells. It forms a three-dimensional scaffold that connects adjacent myofibrils at their Z-discs, integrates them with the sarcolemma (at structures called costameres), and anchors organelles like the nucleus and mitochondria. researchgate.nettechnion.ac.iluniprot.org This network is essential for maintaining the structural integrity of the muscle fiber, transmitting forces generated by the contractile apparatus, and providing mechanical resilience during repeated cycles of contraction and relaxation. researchgate.netnih.gov

Computational and theoretical modeling are increasingly used to simulate the complex dynamics of this system. These models are built upon the known structural and mechanical properties of desmin filaments. By simulating the intersarcomeric space, researchers can investigate how forces are distributed through the desmin network and transmitted across the cell. These simulations help to predict how the network responds to mechanical stress and how this response is altered by disease-causing mutations. For example, models can explore how the loss of desmin integrity, as seen during muscle atrophy, precedes and accelerates the destruction of myofibrils. technion.ac.il Furthermore, simulations can elucidate the role of desmin in mechanochemical signaling, where mechanical forces are translated into biochemical signals within the cell. researchgate.net

Bioinformatics Prediction of Intrinsically Disordered Regions and Protein Quality Control Mechanisms

Like all intermediate filament proteins, desmin has a tripartite structure consisting of a central α-helical "rod" domain flanked by non-helical N-terminal "head" and C-terminal "tail" domains. nih.govnih.gov The rod domain is crucial for the coiled-coil interactions that lead to dimer formation, the basic building block of the filament. biorxiv.org The head and tail domains, however, lack a defined secondary structure and are considered to be intrinsically disordered regions (IDRs). These flexible domains are critical for the higher-order assembly of filaments and for mediating interactions with other cellular components. nih.govresearchgate.net

Bioinformatics plays a key role in analyzing these IDRs. Sequence-based prediction tools can identify regions with a high probability of being disordered. Molecular modeling and docking analyses, such as those using AlphaFold, are employed to predict the three-dimensional structure of desmin dimers and to simulate how mutations in the head or tail domains might disrupt protein-protein interactions necessary for filament assembly and stability. nih.govbiorxiv.org For instance, in silico analysis has been used to show how interactions between desmin's head domain and mitochondrial or lysosomal proteins occur, providing a molecular basis for the organelle disruption seen in some desminopathies. nih.gov This predictive power is vital for classifying the pathogenic potential of newly discovered DES variants and for understanding the fundamental mechanisms of protein quality control that are compromised in disease. biorxiv.orgresearchgate.net

Q & A

Q. How can researchers ensure long-term accessibility of this compound structural data?

Q. What protocols mitigate batch effects in high-throughput this compound interaction studies?

- Answer : Implement randomized block designs during sample preparation and use ComBat or SVA for batch correction in bioinformatics pipelines. Include technical replicates and negative controls (e.g., empty vector transfections) .

Cross-Disciplinary Challenges

Q. How can this compound research leverage advancements in AI-driven drug discovery for desminopathies?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.